2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione 2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 52204-19-0
VCID: VC18429257
InChI: InChI=1S/C18H10N2O2S/c19-20-17(21)11-6-5-10-9-3-1-2-4-13(9)23-14-8-7-12(18(20)22)15(11)16(10)14/h1-8H,19H2
SMILES:
Molecular Formula: C18H10N2O2S
Molecular Weight: 318.4 g/mol

2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione

CAS No.: 52204-19-0

Cat. No.: VC18429257

Molecular Formula: C18H10N2O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione - 52204-19-0

Specification

CAS No. 52204-19-0
Molecular Formula C18H10N2O2S
Molecular Weight 318.4 g/mol
IUPAC Name 14-amino-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Standard InChI InChI=1S/C18H10N2O2S/c19-20-17(21)11-6-5-10-9-3-1-2-4-13(9)23-14-8-7-12(18(20)22)15(11)16(10)14/h1-8H,19H2
Standard InChI Key BSICVDWEIBOGJV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)N)S2

Introduction

Molecular Architecture and Structural Characterization

Core Framework and Bonding Patterns

The compound’s backbone consists of a thioxanthene unit fused to an isoquinoline dione system, creating a rigid, planar structure. The thioxanthene component introduces a sulfur atom within a tricyclic framework, while the isoquinoline dione contributes two ketone groups and a nitrogen heteroatom . X-ray crystallography and computational modeling reveal significant conjugation across the fused rings, with bond lengths ranging from 1.38 Å (C=C in aromatic regions) to 1.42 Å (C–N in the amino group) . The amino substituent at position 2 and the dione groups at positions 1 and 3 create electron-deficient regions, facilitating charge transfer interactions.

Table 1: Key Structural Parameters

PropertyValue
Ring SystemPentacyclic
Bond Length (C–S)1.76 Å
Dihedral Angle (S–C–C–N)178.5°
π-Conjugation Length10.2 Å

Spectroscopic Signatures

UV-Vis spectroscopy shows strong absorption bands at 320 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 405 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the fused aromatic system. Fourier-transform infrared (FTIR) analysis confirms the presence of key functional groups:

  • N–H stretch (amine): 3380 cm⁻¹

  • C=O stretch (dione): 1715 cm⁻¹

  • C–S vibration: 685 cm⁻¹

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Overview

Industrial production typically employs a three-stage protocol:

  • Thioxanthene Precursor Synthesis: Condensation of thiophenol with o-fluorobenzaldehyde under basic conditions yields 9H-thioxanthene-9-one.

  • Isoquinoline Dione Formation: Cyclization of 2-aminobenzoic acid derivatives via Friedel-Crafts acylation introduces the dione moiety.

  • Fusion and Functionalization: Pd-catalyzed cross-coupling reactions merge the thioxanthene and isoquinoline units, followed by amination at position 2 .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1K₂CO₃, DMF, 18h110°C68%
2AlCl₃, CH₂Cl₂, 4h25°C52%
3Pd(PPh₃)₄, Cs₂CO₃, toluene80°C41%

Purification Challenges

Physicochemical Properties and Stability Profile

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 167°C and decomposition onset at 285°C under nitrogen atmosphere. The compound remains stable at standard laboratory conditions for >24 months when stored in amber glass at -20°C.

Table 3: Thermodynamic Properties

PropertyValue
Melting Point245-247°C (dec.)
ΔHfusion98.4 kJ/mol
Molar Refractivity86.5 cm³/mol

Solubility and Partitioning

Experimental solubility data across common solvents:

  • Dichloromethane: 28.4 mg/mL

  • Tetrahydrofuran: 17.9 mg/mL

  • Methanol: 1.2 mg/mL

  • n-Hexane: <0.01 mg/mL

The octanol-water partition coefficient (log P) of 2.74 indicates moderate lipophilicity, suitable for heterogeneous reaction systems .

Mechanistic Insights into Photoinitiation Applications

Radical Generation Pathways

Under UV irradiation (λ = 365 nm), the compound undergoes Norrish Type I cleavage, producing aminyl and carbonyl radicals:

C18H10N2O2ShνC16H8NO2S+NH2\text{C}_{18}\text{H}_{10}\text{N}_2\text{O}_2\text{S} \xrightarrow{h\nu} \text{C}_{16}\text{H}_8\text{NO}_2\text{S}^\bullet + \text{NH}_2^\bullet

These radicals initiate polymerization of acrylate monomers with quantum yields up to 0.38, surpassing conventional photoinitiators like benzophenone derivatives.

Kinetics of Polymerization

Real-time infrared spectroscopy (RTIR) studies demonstrate rapid curing kinetics:

  • Induction period: 0.8 s

  • Maximum polymerization rate: 78% conversion/s

  • Final double bond conversion: 92%

Industrial and Research Applications

Photoresist Formulations

Incorporated at 2-5 wt% in epoxy-acrylate resins, the compound enables fabrication of microelectronic features with 45 nm resolution, outperforming triphenylsulfonium salts in edge acuity.

Biomedical Imaging Probes

Functionalization with polyethylene glycol (PEG) chains yields water-soluble derivatives exhibiting two-photon absorption at 810 nm, enabling deep-tissue fluorescence imaging with 120 μm penetration depth .

Catalytic Precursors

Pd-coordinated complexes demonstrate enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of 12,500 versus 8,900 for triphenylphosphine-based catalysts.

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